molecular formula C14H15NO4 B11853357 Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate CAS No. 88960-42-3

Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate

Cat. No.: B11853357
CAS No.: 88960-42-3
M. Wt: 261.27 g/mol
InChI Key: LWOKTIRIVUDBBW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxyl group at position 4, a methoxy group at position 8, and a methyl substituent at position 2, with an ethyl ester at position 2. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

CAS No.

88960-42-3

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 8-methoxy-2-methyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)11-8(2)15-12-9(13(11)16)6-5-7-10(12)18-3/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

LWOKTIRIVUDBBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate under acidic conditions, followed by functional group modifications to introduce the hydroxy, methoxy, and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

a. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)

  • Structural Difference : Bromo substituent at position 8 instead of methoxy.
  • Production methods emphasize cost-effective bromination techniques .
  • Applications : Used in intermediates for anticancer agents due to bromine’s electron-withdrawing effects, which enhance reactivity in cross-coupling reactions .

b. Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6)

  • Structural Difference : Nitro group at position 8 and chloro at position 3.
  • Reactivity: The nitro group increases electrophilicity, making it a precursor for reduction to amino derivatives. However, nitro groups may pose safety risks (e.g., explosivity) during synthesis .

c. Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 71082-34-3)

  • Structural Difference : Oxo (ketone) group at position 4 instead of hydroxyl.
  • This compound is cited in patents for kinase inhibition, highlighting the role of the 4-oxo group in target binding .

Substituent Variations at Position 2

a. Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate (CAS 13180-36-4)

  • Structural Difference : Phenyl group at position 2 instead of methyl.
  • Properties : The bulky phenyl group may sterically hinder reactions at position 3. This compound is listed by 15 global suppliers, suggesting industrial relevance in dye or ligand synthesis .

b. Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS 50593-26-5)

  • Structural Difference : Chloro substituent at position 7.
  • Molecular Weight : 265.69 g/mol. The electron-withdrawing chloro group could enhance stability but reduce bioavailability compared to methoxy .

Functional Group Variations at Position 4

a. Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 863785-96-0)

  • Structural Difference : Oxo group replaces hydroxyl at position 4.
  • Similarity Score : 0.94 to the target compound, indicating nearly identical backbone structure. The oxo group may improve metabolic stability but reduce acidity .

b. Ethyl 4-[(2-hydroxyethyl)amino]-8-methylquinoline-3-carboxylate (CAS 371142-83-5)

  • Structural Difference: Hydroxyethylamino group at position 4.
  • Applications: The amino group enables conjugation with biomolecules, making it a candidate for prodrug design .

Data Tables

Table 1: Physical Properties of Selected Quinoline Derivatives

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility
Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate ~291.29 4-OH, 8-OCH₃, 2-CH₃ Not reported Likely polar aprotic solvents
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 296.12 8-Br 160–162 (Table 2 ) Moderate in DMSO
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 294.68 4-Cl, 8-NO₂ Not reported Low in water
Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 247.25 4-O, 8-OCH₃ 180–182 Ethanol, chloroform

Research Findings and Trends

  • Biological Activity: Halogenated quinolines (e.g., bromo, chloro) show enhanced antimicrobial activity due to increased membrane permeability .
  • Market Trends: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate has a well-established production pipeline in China, with cost estimates highlighting scalability .
  • Crystallography: Derivatives like ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate are analyzed using SHELX software for structural confirmation .

Biological Activity

Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring system, which is characterized by a fused benzene and pyridine structure. The presence of hydroxyl, methoxy, and carboxylate functional groups contributes to its chemical reactivity and biological activity.

Antiviral Properties

One of the most notable biological activities of this compound is its potential as an anti-HIV agent . Research indicates that it may inhibit HIV integrase activity, which is crucial for viral replication. This compound's structural analogs have also demonstrated similar antiviral properties, suggesting a broader potential for this class of compounds in antiviral drug development.

Antimicrobial Effects

Compounds within the quinoline family are often associated with antimicrobial and anti-inflammatory properties. This compound has been investigated for its effectiveness against various bacterial strains. Preliminary studies indicate promising results against pathogens such as Staphylococcus aureus and Escherichia coli, which are known for their clinical relevance.

The mechanism of action for this compound involves binding to specific enzymes associated with viral replication. Interaction studies have focused on its binding affinity and inhibitory effects on these biological targets, providing insights into its potential efficacy as an antiviral agent.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Quinoline Ring : Starting from appropriate precursors such as isatin or other quinoline derivatives.
  • Introduction of Functional Groups : Hydroxyl and methoxy groups are introduced through specific chemical reactions to enhance biological activity.

This synthetic pathway allows for the customization of the compound for various applications in medicinal chemistry .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylateContains methyl and hydroxy groupsExhibits different biological activity profiles
Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylateAdditional methoxy groupPotentially enhanced solubility
Ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylateDifferent positioning of methoxy groupVariations in reactivity and interaction profiles

This table highlights how variations in structure can lead to significant differences in biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anti-HIV Activity : A study demonstrated that this compound effectively inhibited HIV integrase with an IC50 value indicating potent antiviral activity.
  • Antimicrobial Efficacy : Another research effort reported that derivatives of this compound exhibited substantial antimicrobial effects against Gram-positive and Gram-negative bacteria.

These case studies underscore the therapeutic potential of this compound in treating infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anilines with triethyl methanetricarboxylate under high-temperature conditions (215–220°C). Excess triethyl methanetricarboxylate acts as both reagent and solvent, enabling a "green chemistry" approach by avoiding toxic solvents. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 column, methanol-water gradient) is recommended to achieve >95% purity. Yield optimization requires precise control of reaction time and temperature to minimize side products like decarboxylated derivatives .

Q. How should researchers characterize the molecular structure and confirm substituent positions in this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify proton environments (e.g., methoxy, ethyl ester, and hydroxyl groups). Aromatic protons in the quinoline core show distinct splitting patterns due to substituent effects .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For accurate bond-length and angle measurements, collect high-resolution data (<1.0 Å) and validate using R-factor convergence (<5%) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight ([M+H]+^+ ion) and rule out impurities .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by:

  • Storing samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing).
  • Monitoring degradation via HPLC every 30 days. Hydrolysis of the ester group is a common degradation pathway; use buffered solutions (pH 1.2–7.4) to assess pH-dependent stability .

Advanced Research Questions

Q. How do substitution patterns (e.g., methoxy vs. chloro groups) at positions 2, 4, and 8 influence biological activity and solubility?

  • Methodological Answer : Compare analogs using:

  • Molecular docking : Simulate binding to target enzymes (e.g., bacterial topoisomerases) using AutoDock Vina. Methoxy groups at position 8 enhance hydrophobic interactions but reduce water solubility, while hydroxyl groups at position 4 improve hydrogen bonding .

  • Solubility assays : Measure logP values (shake-flask method) and thermodynamic solubility in PBS. Derivatives with polar substituents (e.g., -OH) show higher aqueous solubility but lower membrane permeability .

    Substituent PositionImpact on ActivitySolubility (mg/mL)
    8-OCH3_3↑ Antibacterial0.12
    4-Cl↑ Cytotoxicity0.08
    4-OH↑ Antifungal0.35
    Data derived from analogs in .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust binding site flexibility and solvent models (e.g., implicit vs. explicit water).
  • Validate via isothermal titration calorimetry (ITC) : Measure binding affinity (Kd_d) to confirm docking results. Discrepancies often arise from protein conformational changes not modeled in silico .
  • Synchrotron XRD : Resolve protein-ligand co-crystal structures to identify unanticipated interactions (e.g., π-π stacking with aromatic residues) .

Q. What strategies are effective for crystallizing this compound when faced with twinning or poor diffraction quality?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion with 1:1 DMSO/ethanol mixtures to improve crystal nucleation.
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freecing to reduce ice formation.
  • TWINABS refinement : Apply twin-law correction in SHELXL for twinned crystals. For low-resolution data (>2.0 Å), use DEN restraints to improve model accuracy .

Q. What in vitro assays are most reliable for evaluating pharmacokinetic properties like plasma protein binding and metabolic stability?

  • Methodological Answer :

  • Plasma protein binding : Use equilibrium dialysis with human plasma (37°C, 4 hours). Quantify free fraction via LC-MS/MS.
  • Hepatic microsomal stability : Incubate compound with rat liver microsomes (NADPH cofactor). Monitor parent compound depletion over 60 minutes. Hydroxylation at the quinoline core is a major metabolic pathway .
  • Caco-2 permeability : Assess intestinal absorption potential. A Papp_{app} >1 ×106^{-6} cm/s indicates high permeability .

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